(1S,3S)-Cyclopentane-1,3-diamine
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Overview
Description
(1S,3S)-Cyclopentane-1,3-diamine is a chiral diamine compound with the molecular formula C5H12N2 It is characterized by a cyclopentane ring with two amino groups (-NH2) attached at the 1 and 3 positions in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Cyclopentane-1,3-diamine typically involves the reduction of cyclopentane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclopentane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields cyclopentane-1,3-diol, which is then subjected to amination using ammonia or an amine source under appropriate conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-Cyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds.
Scientific Research Applications
(1S,3S)-Cyclopentane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3S)-Cyclopentane-1,3-diamine depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but they often include interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme conformation and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-Cyclopentane-1,3-diamine: The enantiomer of (1S,3S)-Cyclopentane-1,3-diamine with similar chemical properties but different stereochemistry.
Cyclopentane-1,2-diamine: A related compound with amino groups at the 1 and 2 positions.
Cyclohexane-1,3-diamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
This compound is unique due to its specific stereochemical configuration, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. Additionally, its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C5H12N2 |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(1S,3S)-cyclopentane-1,3-diamine |
InChI |
InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5-/m0/s1 |
InChI Key |
ZQWRZCZEOLZBQF-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1N)N |
Canonical SMILES |
C1CC(CC1N)N |
Origin of Product |
United States |
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